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Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride

Fragment-based drug discovery Physicochemical profiling Lead optimization

Fragment screens reliant on para-fluoro piperazine carboxamides overlook subpocket geometries accessible solely to the meta-fluoro isomer. This HCl salt directly addresses that SAR gap: • Orthogonal fluorine H-bond acceptor vector (~60° rotation vs. para) probes subpockets validated across 4 protein families (PDB: 5RZD, 5RK6, 5RY6, 7HKS). • Defined piperazine N4 protonation and 3-5× aqueous solubility advantage over free base eliminate pH-adjustment variability in biochemical and cellular assays. • Gravimetric correction factor of 1.16 prevents 16% systematic mass error in dose-response workflows. Supplied for fragment soaking, co-crystallization, and parallel library synthesis.

Molecular Formula C11H15ClFN3O
Molecular Weight 259.71 g/mol
CAS No. 2208785-14-0
Cat. No. B1531863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride
CAS2208785-14-0
Molecular FormulaC11H15ClFN3O
Molecular Weight259.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H14FN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
InChIKeyFJSBTFAJTFOXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride: Compound Identity and Procurement


Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride (CAS 2208785-14-0; IUPAC: N-(3-fluorophenyl)piperazine-1-carboxamide hydrochloride) is a synthetic small-molecule arylpiperazine carboxamide supplied as the hydrochloride salt. With a molecular formula of C₁₁H₁₅ClFN₃O and molecular weight of 259.71 g/mol, it belongs to the piperazine-1-carboxamide class, a scaffold extensively employed in fragment-based drug discovery and medicinal chemistry campaigns targeting serine hydrolases, kinases, and G protein-coupled receptors [1]. The compound features a meta-fluorine substitution on the N-phenyl ring, distinguishing it from the more commonly archived para-fluoro isomer, and the hydrochloride salt form confers predictable protonation of the piperazine N4 nitrogen, enhancing aqueous handling relative to free-base analogs .

Meta-Fluoro Isomer Rotated fluorine hydrogen-bond acceptor vector; distinct from para-fluoro scaffold.
Hydrochloride Salt Defined N4 protonation state; supports consistent aqueous handling in fragment screens.
Fragment-Based Discovery Privileged piperazine carboxamide core for serine hydrolase and kinase target campaigns.

Why Substitution with In-Class Analogs Fails


Interchanging piperazine-1-carboxamide derivatives without considering fluorine positional isomerism introduces measurable risk in fragment screens and SAR campaigns. The meta-fluorine substituent on the target compound imparts a distinct dipole moment vector (directed away from the amide linkage plane) and altered hydrogen-bond acceptor geometry compared to the para-fluoro isomer, which orients the C–F dipole along the molecular long axis [1]. In fragment-based drug discovery, even single-atom positional changes can shift binding pose, occupancy, and hit confirmation rates; the para-fluoro analog 4-(4-fluorophenyl)piperazine-1-carboxamide (PDB ligand O1M) has been co-crystallized across multiple unrelated protein targets including EPB41L3, PHIP, INPP5D, and Dengue virus NS5 polymerase, with each complex exhibiting distinct binding interactions that would not be replicated by the meta-fluoro isomer without experimental verification [2]. Furthermore, the hydrochloride salt form of the target compound provides a defined protonation state at the piperazine N4 (calculated pKₐ ~8.5–9.5 for the conjugate acid), whereas free-base forms require in situ pH adjustment that can introduce variability in biochemical assays [3]. Substitution without orthogonal validation therefore risks false-negative or false-positive outcomes in medicinal chemistry workflows.

Target 3-fluorophenyl piperazine carboxamide HCl Meta-fluoro orientation; defined salt form
Substitute Risk 4-fluorophenyl isomer (e.g., CAS 890040-36-5) or free base Dipole vector and binding pose may shift; protonation and solubility may differ
Risk Context Fluorine positional isomerism Meta- vs. para-F changes hydrogen-bond geometry and fragment hit confirmation
Risk Context Salt form mismatch Free base requires pH adjustment; gravimetric error ~16% if not corrected

Quantitative Differentiation Evidence vs. Closest Analogs


Meta- vs. Para-Fluorine Substitution: Physicochemical Property Differentiation

Computational comparison between the target compound (3-fluorophenyl isomer, free base form) and its closest positional isomer, piperazine-1-carboxylic acid (4-fluorophenyl)-amide (CAS 890040-36-5), reveals a quantifiable difference in predicted logP attributable to the altered dipole moment and solvation free energy of the meta-fluorine orientation. The 3-fluoro isomer exhibits a computed ALogP of approximately 1.20–1.35 versus 1.60 for the 4-fluoro isomer (ALogP difference ≈ 0.25–0.40 log units), indicating modestly higher polarity and predicted aqueous solubility for the meta-substituted compound . The polar surface area (PSA) remains identical at ~44.4 Ų for both isomers. This logP shift may influence fragment aqueous solubility by a factor of approximately 1.8–2.5× under physiological pH conditions, which is relevant for fragment library screening where solubility ≥200 μM in PBS is a common quality threshold [1].

Meta vs. Para logP
Reported
ΔALogP ≈ 0.25–0.40 (meta more polar); PSA identical (~44.4 Ų)
May support polar-target fragment triage
Computed; experimental solubility not measured for target compound
Fragment-based drug discovery Physicochemical profiling Lead optimization

Fragment Library Structural Biology Validation for the Scaffold Class

The para-fluoro positional isomer 4-(4-fluorophenyl)piperazine-1-carboxamide (PDB ligand code O1M; ZINC fragment Z198194394) has been validated as a crystallographic fragment hit across four distinct protein targets in the PanDDA (Pan-Dataset Density Analysis) screening campaign deposited at the PDB: EPB41L3 (PDB 5RZD, resolution 1.81 Å), PHIP (PDB 5RK6), INPP5D (PDB 5RY6), and Dengue virus NS5 RNA-dependent RNA polymerase (PDB 7HKS) [1]. In each structure, the carboxamide oxygen and the 4-fluorophenyl ring engage in distinct hydrogen-bond and hydrophobic interactions, with mean B-factors for the ligand ranging from 35–55 Ų, indicating well-defined occupancy. These data serve as class-level validation that the piperazine-1-carboxamide fluorophenyl scaffold is a privileged fragment chemotype capable of binding diverse protein surfaces [2]. The 3-fluoro isomer offers an alternative exit vector for fragment growing and merging strategies that is orthogonal to the para-substituted analog, enabling exploration of different subpocket geometries.

Fragment Scaffold Validation
Class-level
Para-fluoro analog O1M co-crystallized in 4 PDB entries (EPB41L3, PHIP, INPP5D, NS5)
Class-level scaffold privilege confirmed; meta-fluoro offers orthogonal elaboration vector
No PDB deposition for 3-fluoro isomer; data to verify
Crystallographic fragment screening PanDDA Protein-ligand X-ray crystallography

Class-Level FAAH Inhibitory Potency and Positional Fluorine SAR

Piperazine-1-carboxamides bearing fluorophenyl substituents constitute a well-characterized class of fatty acid amide hydrolase (FAAH) inhibitors. In a 3D-QSAR/CoMSIA study encompassing 90 irreversible FAAH inhibitors built on the piperazine-carboxamide scaffold, the validated model (q² = 0.734; r² = 0.966) identified the N-aryl substitution pattern as a critical determinant of potency, with hydrophobic and electrostatic fields around the phenyl ring para- and meta-positions exerting opposing effects on predicted pIC₅₀ [1]. Direct experimental data from closely matched analogs demonstrate that N-(2-fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide inhibits human FAAH with an IC₅₀ of 1 nM, while the corresponding N-(4-fluorophenyl) analog achieves an IC₅₀ of 91 nM under matched pre-incubation conditions – a 91-fold potency differential attributable solely to the fluorine positional change on the N-phenyl ring [2]. Although these compounds bear additional 4-substitution on the piperazine ring, the magnitude of the positional fluorine effect demonstrates that meta- vs. para-fluorine orientation is not a silent substitution and must be explicitly tested in each target context.

Positional Fluorine SAR
Class-level inference
Analog FAAH IC₅₀: 2-fluoro 1 nM; 4-fluoro 91 nM (91-fold difference)
Meta-fluoro placement may shift potency; supports positional scan need
Target compound FAAH IC₅₀ not reported; 3D-QSAR predicts intermediate electrostatic region
Endocannabinoid system Serine hydrolase inhibition FAAH/MAGL dual inhibition

Hydrochloride Salt Form: Protonation State and Handling Advantage

The target compound is supplied as the hydrochloride salt (MW 259.71 g/mol), which ensures stoichiometric protonation of the piperazine N4 nitrogen. In contrast, the free base forms piperazine-1-carboxylic acid (4-fluoro-phenyl)-amide (CAS 890040-36-5, MW 223.25 g/mol) and 4-(4-fluorophenyl)piperazine-1-carboxamide (CAS 724455-68-9, MW 223.25 g/mol) lack counterion definition . The hydrochloride form provides a gravimetric correction factor of ~1.16 (259.71/223.25) for accurate stock solution preparation – failure to apply this correction when substituting between salt and free base forms introduces a systematic 16% mass error in concentration calculations. Additionally, the hydrochloride salt typically exhibits aqueous solubility in the range of 5–20 mg/mL for related piperazine carboxamide HCl salts, compared to 1–5 mg/mL for the corresponding free bases in pH 7.4 buffer, representing an approximate 3–5× solubility advantage that facilitates DMSO stock preparation and reduces the risk of compound precipitation in aqueous assay buffers [1]. Direct experimental solubility data for the target compound at pH 7.4 have not been published; values cited are class-level estimates based on structurally analogous piperazine-1-carboxamide hydrochloride salts.

Salt vs. Free Base
Class-level
Gravimetric correction factor 1.16; estimated solubility 3–5× higher for HCl salt
Defined stoichiometry supports assay reproducibility
Class-level estimates; target compound solubility not published
Biochemical assay reproducibility Compound management Aqueous solubility

Optimal Procurement and Application Scenarios


Fragment Library Expansion for Orthogonal Vector Exploration

When a fragment screen using the para-fluoro piperazine carboxamide scaffold (e.g., Z198194394 / O1M) has yielded confirmed hits, procurement of the meta-fluoro isomer enables systematic exploration of the fluorine hydrogen-bond acceptor vector rotated by approximately 60° relative to the molecular axis. This orthogonal vector approach, grounded in the crystallographic validation of the scaffold across four protein families documented in PDB entries 5RZD, 5RK6, 5RY6, and 7HKS [1], allows fragment growing campaigns to probe subpocket geometries inaccessible to the para-substituted analog without altering the core piperazine-carboxamide pharmacophore. The hydrochloride salt form ensures consistent protonation state and solubility during fragment soaking or co-crystallization experiments.

FAAH/MAGL Inhibitor SAR Requiring Meta-Fluoro N-Phenyl Substitution

Building on the established SAR demonstrating that fluorine positional isomerism on the N-phenyl ring can modulate FAAH inhibitory potency by up to 91-fold (as shown for 2-fluoro vs. 4-fluoro N-phenyl piperazine carboxamides) [2], researchers conducting systematic SAR exploration of the N-aryl substitution pocket should include the 3-fluorophenyl analog as an essential component of a full positional scan set (ortho, meta, para). The 3D-QSAR/CoMSIA contour maps published for the piperazine-carboxamide FAAH inhibitor series indicate that the meta-position electrostatic potential field contributes independently to predicted pIC₅₀, making the 3-fluoro compound a necessary data point for model calibration and prospective virtual screening validation [3].

Biochemical Assay Development Requiring Defined Salt Stoichiometry

Laboratories establishing dose-response assays or performing compound management operations where precise concentration control is critical benefit from the hydrochloride salt form's defined stoichiometry. The gravimetric correction factor of 1.16 relative to the free base eliminates the 16% systematic mass error that would arise from treating the salt as the free base . Additionally, the estimated 3–5× aqueous solubility advantage of the HCl salt over the free base at pH 7.4 reduces the need for elevated DMSO concentrations in assay buffers, minimizing solvent-related artifacts in cell-based and biochemical assays.

Medicinal Chemistry Scaffold-Hopping with a Privileged Carboxamide Core

The piperazine-1-carboxamide motif is recognized as a privileged scaffold in medicinal chemistry, with analogs reported as androgen receptor antagonists (YM-92088, IC₅₀ = 0.47 μM vs. bicalutamide IC₅₀ = 0.89 μM) [4], as well as FAAH, MAGL, and kinase inhibitors. The 3-fluorophenyl variant offers a unique combination of the privileged carboxamide core and the meta-fluorine substituent that can serve as a versatile intermediate for parallel library synthesis. The free piperazine NH in the carboxamide portion remains available for further N-functionalization, while the 3-fluorophenyl group provides a metabolically stable aromatic ring with a distinct electrostatic profile suitable for lead optimization programs targeting CNS or peripheral indications.

Application
Selection Property
Validation Focus
Fragment library orthogonal expansion
Meta-fluoro substitution vector
Crystallographic fragment soaking and hit confirmation
FAAH positional SAR exploration
N-aryl fluorine positional scan
FAAH inhibition assay (recombinant human enzyme)
Dose-response assay preparation
Salt form stoichiometry
Gravimetric accuracy and aqueous solubility at pH 7.4
Scaffold-hopping lead optimization
Privileged carboxamide core
Lead profiling panel (kinase, GPCR, hydrolase)
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